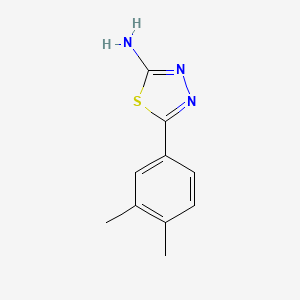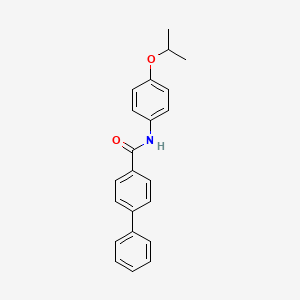![molecular formula C18H16N2O3 B5633966 N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)
N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the formation of the benzofuran core followed by subsequent functionalization to introduce various substituents, including the propionylamino phenyl group. A common method for synthesizing benzofuran derivatives includes cyclocondensation reactions, starting from salicylaldehyde derivatives or by direct functionalization of preformed benzofuran rings through reactions like N-arylation or amidation. These methods allow for the introduction of diverse functional groups, tailoring the compound for specific biological activities (Idrees et al., 2019).
Molecular Structure Analysis
The molecular structure of N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide is characterized by the presence of a benzofuran moiety, which is a fused benzene and furan ring, and an amide linkage attaching a propionylamino phenyl substituent. The structure-activity relationships (SAR) of such compounds reveal that the position and nature of substituents on the benzofuran core and the phenyl ring significantly influence their biological activities. For instance, the introduction of electron-donating or withdrawing groups can affect the compound's ability to interact with biological targets (Choi et al., 2015).
Chemical Reactions and Properties
Benzofuran derivatives, including this compound, can undergo various chemical reactions, such as nucleophilic substitution, electrophilic substitution, and hydrolysis of the amide bond. These reactions can be used to further modify the compound or to elucidate its mechanism of action. The amide linkage in particular is crucial for the compound's bioactivity, offering sites for potential bioconjugation or further chemical modifications (Mohebat et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The benzofuran core contributes to the compound's aromaticity and planarity, affecting its solubility in organic solvents and water. The amide group can form hydrogen bonds, influencing the compound's melting point and solubility in polar solvents (Bhaskar et al., 2019).
Chemical Properties Analysis
This compound exhibits a range of chemical properties that are typical of benzofuran derivatives. Its reactivity is characterized by the electrophilic and nucleophilic sites within the molecule. The benzofuran moiety is reactive towards electrophilic aromatic substitution, while the amide group can participate in nucleophilic substitution reactions. These properties are critical for understanding the compound's interaction with biological targets and its potential metabolism (Ikemoto et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-17(21)19-13-7-5-8-14(11-13)20-18(22)16-10-12-6-3-4-9-15(12)23-16/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDRURGXEDBMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

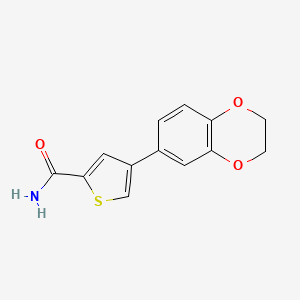
![4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5633892.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5633910.png)
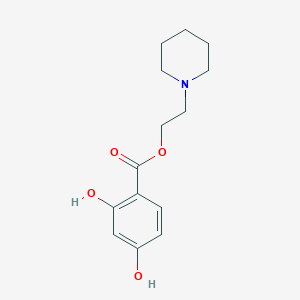
![2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione](/img/structure/B5633913.png)
![1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5633923.png)
![N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide](/img/structure/B5633931.png)
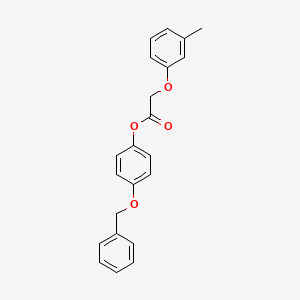
![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)
![ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate](/img/structure/B5633962.png)
![2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5633967.png)
![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)
